Chikv-IN-4 (31b) Demonstrates Sub-Micromolar Antiviral Potency in Cell-Based Assays
Chikv-IN-4 (compound 31b) exhibits potent inhibition of Chikungunya virus replication in vitro, with a reported EC50 value of 0.6 μM [1]. This represents a significant optimization over the parent CHVB compound 1b, which served as the starting point for the lead optimization campaign that generated 31b [1]. While the precise EC50 value for compound 1b is not provided in the available text, the study's focus on improving antiviral activity through extensive SAR exploration confirms that 31b is a result of successful potency optimization [1].
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | 0.6 μM |
| Comparator Or Baseline | Parent CHVB compound 1b |
| Quantified Difference | Not quantified in available text, but study states 31b was identified after 'extensive lead optimisation' for improved antiviral activity [1]. |
| Conditions | In vitro CHIKV replication assay |
Why This Matters
The sub-micromolar EC50 value establishes Chikv-IN-4 as a high-potency starting point for further development, a critical parameter for researchers selecting a lead compound with strong target engagement.
- [1] Battisti, V., et al. (2022). Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus. ChemRxiv. Preprint. View Source
